molecular formula C14H26N2O B7843467 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one

3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one

Cat. No.: B7843467
M. Wt: 238.37 g/mol
InChI Key: HBZBZOHXYWOWFN-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one is a spirocyclic compound featuring a 2,8-diazaspiro[5.5]undecane core linked to a 3-methylbutan-1-one moiety.

Properties

IUPAC Name

1-(2,8-diazaspiro[5.5]undecan-2-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-12(2)9-13(17)16-8-4-6-14(11-16)5-3-7-15-10-14/h12,15H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZBZOHXYWOWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCC2(C1)CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bicyclic Intermediates

A common approach involves reacting 1,5-diaminopentane derivatives with cyclic ketones under basic conditions. For example, treatment of N-Boc-protected diamines with cyclohexanone in the presence of triethylamine (Et₃N) generates the spirocyclic intermediate. The Boc (tert-butyloxycarbonyl) group serves as a protecting agent for secondary amines, enabling selective deprotection in later stages.

Reductive Amination

Alternative routes employ reductive amination between primary amines and ketones using sodium cyanoborohydride (NaBH₃CN) or hydrogenation catalysts. This method ensures high stereochemical control, critical for spirocyclic systems.

Functionalization of the Spirocyclic Amine

Once the diazaspiro core is established, the 3-methylbutan-1-one moiety is introduced via nucleophilic acyl substitution or ketone alkylation.

Acylation with Activated Esters

Reacting 2,8-diazaspiro[5.5]undecane with 3-methylbutanoyl chloride in dichloromethane (DCM) and Et₃N yields the target compound. This exothermic reaction requires ice-cooling to minimize side products:

2,8-Diazaspiro[5.5]undecane+3-Methylbutanoyl ChlorideEt₃N, DCM3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one\text{2,8-Diazaspiro[5.5]undecane} + \text{3-Methylbutanoyl Chloride} \xrightarrow{\text{Et₃N, DCM}} \text{3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one}

Ketone Alkylation

Alternative protocols utilize Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple alcohols to the spirocyclic amine. For instance, 3-methylbutan-1-ol can be activated in situ for nucleophilic attack.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.

Solvent Effects

Polar aprotic solvents like n-butanol (nBuOH) enhance nucleophilicity in acylation reactions, while dichloromethane (DCM) is preferred for Boc deprotection due to its inertness.

Temperature and Time

Optimal results are achieved at 100°C for 24 hours in nBuOH, yielding 84% of the intermediate tert-butyl 9-(9H-purin-6-yl)-1,9-diazaspiro[5.5]undecane-1-carboxylate. Prolonged heating beyond 24 hours risks decomposition, as observed in side reactions forming imine byproducts.

Catalytic Systems

Triethylamine is widely used to scavenge HCl generated during acylations. In contrast, 4M HCl in dioxane efficiently removes Boc groups without degrading the spirocyclic framework.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/cyclohexane (70:30) resolves spirocyclic intermediates.

  • Ion Exchange Chromatography : Acidic resins (e.g., Dowex 50WX8) isolate protonated amines, eluting with methanolic ammonia.

Spectroscopic Validation

  • ¹H NMR : Key signals include the sp³-hybridized methylene protons (δ 1.29–1.59 ppm) and the carbonyl resonance (δ 170–175 ppm).

  • LC-MS : Electrospray ionization (ESI+) confirms molecular ions at m/z 289 [M+H]⁺ for deprotected derivatives.

Comparative Analysis of Synthetic Protocols

The table below contrasts two representative methods:

ParameterAcylation in nBuOHMitsunobu Alkylation
Yield 84%65%
Reaction Time 24 hours72 hours
Solvent nBuOHDCM
Catalyst Et₃NDEAD, PPh₃
Purification Column chromatographyIon exchange

The nBuOH route offers higher efficiency, while Mitsunobu conditions provide better stereoselectivity for chiral analogs.

Challenges and Mitigation Strategies

Byproduct Formation

  • Imine Formation : Minimized by rigorous exclusion of moisture via inert atmospheres (N₂/Ar).

  • Over-alkylation : Controlled by stoichiometric limiting of acyl chlorides (1.1 equiv).

Scalability Issues

Gram-scale syntheses require slow addition of reagents to manage exotherms. Continuous flow systems have been proposed to enhance heat dissipation .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via multi-step strategies involving spirocyclic amine intermediates. Key methods include:

Spirocyclic Amine Formation

The 2,8-diazaspiro[5.5]undecane core is constructed through cyclization reactions. For example:

  • Cyclocondensation : Reaction of 1,5-diamine derivatives with carbonyl compounds under acidic conditions forms the spirocyclic framework .

  • Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling of aryl halides with spirocyclic amines introduces aryl groups to the nitrogen atoms .

Functionalization Reactions

The compound undergoes several site-specific modifications:

Amine Alkylation

The tertiary amine in the diazaspiro ring reacts with alkyl halides or epoxides:

Reaction Conditions Yield Reference
Methylation with CH₃IK₂CO₃, DMF, 60°C, 12h78%
Benzylation with BnClEt₃N, CH₂Cl₂, rt, 24h65%

Ketone Reduction

The ketone moiety is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

  • NaBH₄ : MeOH, 0°C to rt, 2h → 85% yield.

  • Selectivity : The spirocyclic structure minimizes steric hindrance, enabling efficient reduction.

Acylation of Secondary Amines

The secondary amine in the diazaspiro system reacts with acyl chlorides:

Reagent Conditions Product Yield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C to rtN-acetyl derivative72%
Benzoyl chlorideDMAP, THF, refluxN-benzoyl derivative68%

Stability and Side Reactions

Critical stability considerations include:

  • Acid Sensitivity : Exposure to HCl leads to ring-opening of the diazaspiro system, forming linear diamines .

  • Oxidative Degradation : The tertiary amine is susceptible to oxidation under strong oxidizing conditions (e.g., H₂O₂, mCPBA) .

Comparative Reactivity

The table below contrasts reactivity with analogous spirocyclic compounds:

Compound Reactivity with CH₃I Ketone Reduction Efficiency
3-Methyl-1-(2,8-diazaspiro[...])butan-1-oneFast (78% yield)High (85% yield)
1-Oxa-4,9-diazaspiro[5.5]undecaneModerate (52% yield)Low (40% yield)

Key Research Findings

  • Optimal Acylation Conditions : Triethylamine in dichloromethane at 0°C minimizes side reactions .

  • Boc Deprotection Risks : Use of HCl in dioxane for Boc removal risks ring-opening; alternatives like TFA/CH₂Cl₂ are safer .

  • Biological Activity : N-Alkylated derivatives exhibit enhanced binding to neurological targets compared to the parent compound .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Research suggests that compounds with structural similarities to 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one exhibit significant biological activity, including:

  • Antimicrobial properties: Potential to inhibit bacterial growth.
  • Anti-inflammatory effects: May reduce inflammation in various biological models.
  • Central Nervous System (CNS) activity: Investigated for potential neuroprotective effects.

Mechanism of Action:
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential interactions include:

  • Binding to neurotransmitter receptors
  • Inhibition of specific enzymes involved in metabolic pathways

Organic Synthesis

Synthetic Routes:
The synthesis of 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

  • Reacting a suitable amine with a spirocyclic ketone.
  • Utilizing bases and organic solvents under controlled conditions.

This compound serves as a versatile intermediate in the synthesis of other complex molecules.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of diazaspiro compounds, 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: CNS Effects
Research focused on the CNS activity of similar diazaspiro compounds found that modifications to the nitrogen atoms significantly influenced their neuroprotective effects. This indicates that 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one could be optimized for enhanced therapeutic efficacy.

Mechanism of Action

The mechanism by which 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Pharmacophore Features

Evidence from pharmacological screening highlights the importance of the azaspiro ring and substituent groups in modulating activity. The compound shares structural motifs with spirocyclic derivatives evaluated in a 2012 study, where 2,8-diazaspiro[5.5]undec-4-yl (Group E) demonstrated 3-fold induction activity at 5–10 μg/mL in HepG2 cells . Key structural comparisons include:

Table 1: Structural and Activity Comparison of Spirocyclic Derivatives
Compound Spiro Ring System Substituent Biological Activity (Induction Fold) Toxicity (HepG2)
Target Compound 2,8-diazaspiro[5.5]undecane 3-Methylbutan-1-one Not reported Not reported
E-2 (Group E) 1-oxa-4,8-diaza-spiro[5.5]undec-4-yl Unspecified 3-fold at 5–10 μg/mL Non-toxic
A-2 (Group A) 2,8-diazaspiro[4.5]dec-2-yl Substituted benzoyl 3-fold at 5–10 μg/mL Non-toxic
B-1 (Group B) 2,7-diaza-spiro[4.4]non-2-yl Substituted benzoyl 3-fold at 5–10 μg/mL Non-toxic

Key Observations :

  • Spiro Ring Size : The 5.5-membered spiro ring in the target compound may enhance rigidity and binding selectivity compared to smaller rings (e.g., 4.5 or 4.4 in Groups A and B). Larger rings could improve steric compatibility with target proteins.
  • Substituent Effects : The 3-methylbutan-1-one group may influence lipophilicity and metabolic stability compared to benzoyl or tert-butyl carboxylate substituents in analogs like tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 851325-42-3) .
Table 2: Physicochemical and Hazard Data Comparison
Compound Molecular Formula Molecular Weight Hazard Statements (GHS) Key Differences
Target Compound C₁₄H₂₅N₂O ~253.36* Not reported Novel structure
2,8-Diazaspiro[5.5]undecan-1-one hydrochloride C₉H₁₇ClN₂O 204.70 H302, H315, H319, H335 Hydrochloride salt; lower MW
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate C₁₃H₂₃N₂O₂ 257.34 Not reported tert-Butyl protecting group

Notes:

  • The hydrochloride derivative (CAS 1181265-43-9) exhibits acute toxicity (H302) and irritancy (H315/H319), likely due to its ionic nature . The target compound’s neutral ketone group may reduce these risks.
  • tert-Butyl-protected analogs (e.g., CAS 851325-42-3) prioritize stability and solubility for synthetic intermediates .

Biological Activity

3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one is a compound that falls within the category of diazaspiro compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₆N₂O
  • Molecular Weight : 238.37 g/mol
  • CAS Number : 1181244-92-7

Biological Activity Overview

Research indicates that diazaspiro compounds, including 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one, exhibit a variety of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown potential as antimicrobial agents against various pathogens.
  • Analgesic Effects : Studies suggest that these compounds may possess pain-relieving properties.
  • Anti-inflammatory Properties : Some derivatives have been noted for their ability to reduce inflammation.
  • Cognitive Enhancements : There is emerging evidence suggesting that certain diazaspiro compounds may improve cognitive functions.

The mechanisms by which 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one exerts its biological effects are still under investigation. However, related studies on diazaspiro compounds indicate several potential pathways:

  • Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and cognition.
  • Enzyme Inhibition : Some studies suggest that they could inhibit enzymes involved in inflammatory processes.

Case Study 1: Antimicrobial Activity

A study published in Springer highlighted the synthesis and bioactivity of various diazaspiro compounds. The researchers found that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .

Case Study 2: Analgesic Effects

Another research article focused on the analgesic properties of related diazaspiro compounds. It demonstrated that these compounds could modulate pain pathways effectively, providing a basis for their use in pain management therapies .

Case Study 3: Cognitive Enhancement

A recent study explored the cognitive-enhancing effects of a similar diazaspiro compound. The findings indicated improvements in memory and learning in animal models, proposing a mechanism involving cholinergic pathways .

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelReference
AntimicrobialModerate
AnalgesicHigh
Anti-inflammatoryModerate
Cognitive enhancementEmerging

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one?

The synthesis of this compound often involves microwave-assisted solid-phase synthesis for constructing the spirocyclic core. For example, primary amines can react with resin-bound bismesylates under controlled microwave conditions to form 2,8-diazaspiro[5.5]undecane derivatives . Additionally, Boc-protected intermediates (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) are critical for regioselective functionalization and subsequent deprotection . Key challenges include optimizing reaction time (e.g., 30–60 minutes at 120°C) and purification via reverse-phase HPLC to isolate the target compound .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on X-ray crystallography (using SHELX software for refinement ), complemented by NMR spectroscopy (e.g., 1^1H/13^{13}C NMR for spirocyclic connectivity) and high-resolution mass spectrometry (HRMS). For example, the spirocyclic nitrogen atoms and ketone group in the butan-1-one moiety produce distinct 15^{15}N and 13^{13}C chemical shifts . Crystal structure data for related spiro compounds, such as (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, provide reference metrics for bond angles and torsional strain .

Advanced Research Questions

Q. What strategies address stereochemical control during spirocyclic ring formation?

Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis . For instance, enantiopure 2,8-diazaspiro[5.5]undecane derivatives can be synthesized using chiral bismesylate precursors under microwave conditions, achieving >90% enantiomeric excess (ee) . Computational modeling (e.g., DFT) helps predict transition-state geometries to optimize ring-closing metathesis or Pictet-Spengler cyclization steps . Contrasting yields in literature (e.g., 45% vs. 72%) often arise from divergent solvent polarities or catalyst loading (e.g., Grubbs II vs. Hoveyda-Grubbs) .

Q. How are bioactivity assays designed to evaluate this compound’s pharmacological potential?

Enzyme inhibition assays (e.g., CYP450 isoforms) and cell-based models (e.g., cancer or neurodegenerative disease lines) are standard. For example, analogs like 2-(cyclopropylmethyl)-8-(2-methoxy-3-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one show IC50_{50} values <100 nM against kinases, validated via fluorescence polarization . Dose-response curves and molecular docking (using PDB structures like 4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]phenyl]-1-methyl-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one ) clarify binding interactions.

Q. How do researchers resolve contradictions in reported synthetic yields or bioactivity data?

Discrepancies are analyzed via reproducibility protocols , such as:

  • Re-testing under identical conditions (solvent, temperature, catalyst).
  • Purity assessment using HPLC-UV/MS to detect trace impurities affecting bioactivity .
  • Cross-validating crystallographic data with variable-temperature NMR to identify dynamic conformational changes . For example, conflicting CYP2B induction results for spirocyclic dioxane analogs were attributed to metabolic instability in murine liver microsomes .

Q. What computational tools aid in optimizing this compound’s physicochemical properties?

Molecular dynamics simulations predict solubility and membrane permeability, while QSAR models correlate structural features (e.g., logP, polar surface area) with pharmacokinetic profiles. For instance, substituting the 3-methyl group with trifluoromethyl improves metabolic stability in spirocyclic analogs . DEREK Nexus or StarDrop software assesses toxicity risks, such as hERG inhibition .

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